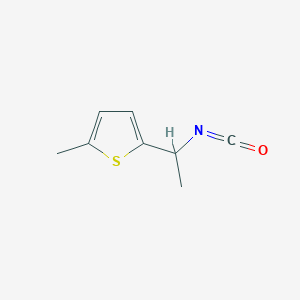

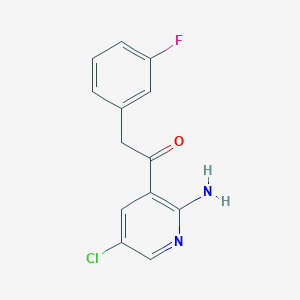

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one

Overview

Description

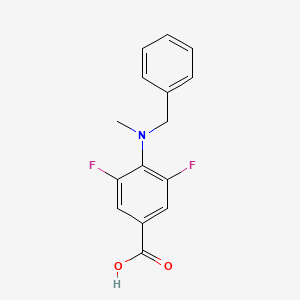

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C13H10ClFN2O and a molecular weight of 264.68 .

Physical and Chemical Properties

The predicted boiling point of this compound is 431.1±45.0 °C, and its predicted density is 1.369±0.06 g/cm3 . The pKa value is predicted to be 2.32±0.49 .

Scientific Research Applications

Apoptosis Inducers and Anticancer Agents

A study by Zhang et al. (2005) identified a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays, which showed activity against several cancer cell lines. The study highlighted the importance of a pyridyl group and a substituted five-member ring for activity, leading to the discovery of compounds with in vivo activity in tumor models. This research underscores the potential of pyridyl-containing compounds in cancer therapy Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents.

Antibacterial Agents

Egawa et al. (1984) conducted research on pyridonecarboxylic acids as antibacterial agents, synthesizing compounds with various amino- and hydroxy-substituted cyclic amino groups. The study found certain compounds to have significant antibacterial activity, demonstrating the therapeutic potential of pyridyl derivatives in treating bacterial infections Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues.

Aurora Kinase Inhibitor

A patent by ロバート ヘンリー,ジェームズ (2006) described an Aurora kinase inhibitor involving compounds with a chloro- and fluoro-phenyl group, which may be useful in treating cancer. This highlights the application of specific structural motifs in the development of targeted cancer therapies Aurora kinase inhibitor.

Fluoroionophores and Metal Detection

Research by Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation detection. The study demonstrated the ability of these compounds to specifically chelate metal ions, such as Zn+2, showcasing their potential in analytical chemistry applications Preparation of fluoroionophores based on diamine-salicylaldehyde derivatives.

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) synthesized a series of novel amides with antibacterial and antifungal activity. These compounds, containing a benzothiazole moiety, showed activity comparable to standard medicinal compounds, indicating their potential in antimicrobial applications Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.

properties

IUPAC Name |

1-(2-amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-6-11(13(16)17-7-9)12(18)5-8-2-1-3-10(15)4-8/h1-4,6-7H,5H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHGBLYBNJEFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=C(N=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)